molecular formula C13H11N5O3 B2573424 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide CAS No. 2034420-31-8

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

Cat. No.: B2573424
CAS No.: 2034420-31-8
M. Wt: 285.263
InChI Key: BQKVMLMAYDIKEA-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is a synthetic organic compound that features a complex structure incorporating multiple heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of 1,2,4-oxadiazole: This involves the reaction of nitrile oxides with amidoximes under controlled conditions.

    Coupling Reaction: The 5-methylisoxazole and 1,2,4-oxadiazole intermediates are then coupled using a suitable linker, often involving a methylation step.

    Final Assembly: The isonicotinamide moiety is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the isoxazole or oxadiazole rings.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the isoxazole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could be used in the design of new pharmaceuticals targeting specific diseases or conditions.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)malonamide
  • N-(5-methylisoxazol-3-yl)oxalamide
  • 5-methylisoxazole derivatives

Uniqueness

Compared to similar compounds, N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide stands out due to its unique combination of isoxazole and oxadiazole rings, coupled with the isonicotinamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c1-8-6-10(17-20-8)12-16-11(21-18-12)7-15-13(19)9-2-4-14-5-3-9/h2-6H,7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKVMLMAYDIKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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